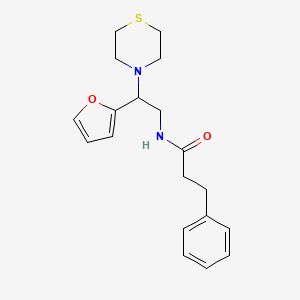

![molecular formula C22H20N6O3S B2414658 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396863-12-9](/img/structure/B2414658.png)

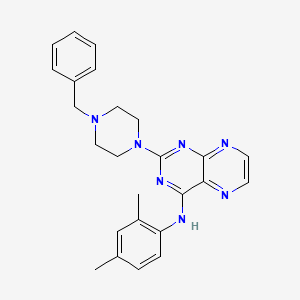

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These are compounds containing an acetamide group that is N-linked to an arylethylamine .

Molecular Structure Analysis

The molecular structure of this compound includes a variety of functional groups, including an acetamide group, a sulfonamide group, and a 1,2,3-triazole ring . The linear formula is C14H16N4O3S .Applications De Recherche Scientifique

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and cervical cancer (SiHa). Preliminary studies suggest that it exhibits promising antiproliferative activity, making it a candidate for further investigation in cancer therapy .

Anti-Fibrotic Activity

The compound’s anti-fibrotic properties have been studied extensively. In vitro experiments using immortalized rat hepatic stellate cells (HSC-T6) revealed that several derivatives of this compound exhibit better anti-fibrotic activity than Pirfenidone (a known anti-fibrotic drug) and Bipy55′DC. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated significant inhibition of collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents .

EGFR Kinase Inhibition

In silico studies have hinted at the compound’s ability to inhibit epidermal growth factor receptor (EGFR) kinase. EGFR plays a crucial role in cancer progression, and inhibiting it can be therapeutically beneficial. Further investigations are needed to validate its EGFR inhibitory activity .

Photoactive Materials

Interestingly, this compound has been explored as a precursor for potential photoactive materials. Its unique structure makes it suitable for constructing coordination complexes with intriguing properties. Researchers have identified it as an excellent building block for such applications .

Antitubercular Activity

Derivatives derived from pyridine and indole, including this compound, were evaluated for their in vitro antitubercular activity. While more research is needed, initial findings indicate potential efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Carbonic Anhydrase Inhibition

Given the presence of a sulfonamide group, this compound might also exhibit carbonic anhydrase inhibition. Carbonic anhydrases play essential roles in physiological processes, and their inhibition has therapeutic implications. However, specific studies on this compound’s interaction with carbonic anhydrases are lacking .

Propriétés

IUPAC Name |

1-phenyl-5-pyridin-2-yl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3S/c23-32(30,31)18-11-9-16(10-12-18)13-15-25-22(29)20-21(19-8-4-5-14-24-19)28(27-26-20)17-6-2-1-3-7-17/h1-12,14H,13,15H2,(H,25,29)(H2,23,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVAVEXQGLVJEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

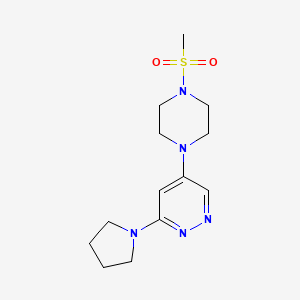

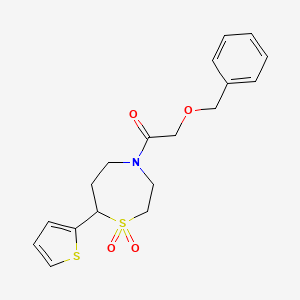

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)

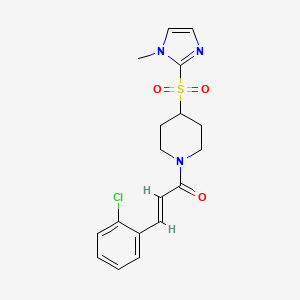

![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)

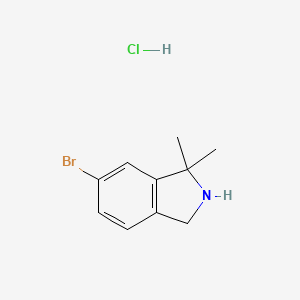

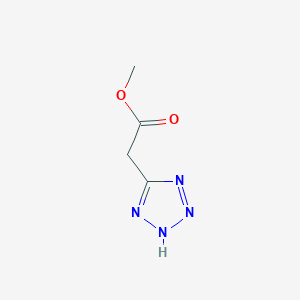

![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)

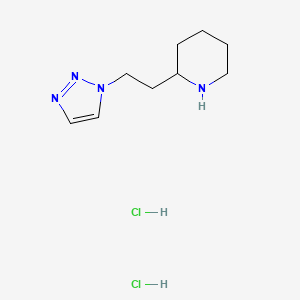

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)